molecular formula C48H32O32 B1628353 2-[[1,14,15,18,19,20,34,35,39,39-Decahydroxy-2,5,10,23,31-pentaoxo-28-(3,4,5-trihydroxybenzoyl)oxy-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-13-yl]oxy]-3,4,5-trihydroxybenzoic acid CAS No. 66421-47-4

2-[[1,14,15,18,19,20,34,35,39,39-Decahydroxy-2,5,10,23,31-pentaoxo-28-(3,4,5-trihydroxybenzoyl)oxy-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-13-yl]oxy]-3,4,5-trihydroxybenzoic acid

Cat. No. B1628353
CAS RN: 66421-47-4
M. Wt: 1120.7 g/mol
InChI Key: MWPRJJBXNINUTQ-UHFFFAOYSA-N
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Description

CID 16131237 is a natural product found in Mallotus repandus, Mallotus japonicus, and other organisms with data available.

Scientific Research Applications

Structural Characteristics and Chemical Behavior

Structural Analysis of Gallic Acid Gallic acid, an analog of the complex compound , is largely planar, with minimal deviations in its atomic positions, indicating a stable structure. It forms hydrogen-bonded cyclic dimers and participates in intra- and intermolecular hydrogen bonds, creating a robust three-dimensional network structure (Zhao, Khan & Fronczek, 2011).

Synthetic Applications The creation of new polycyclic systems like the 1,4-benzodiazepine and isoindolinone fragments, which are derivatives of benzoic acid compounds, demonstrates the potential for the synthesis of novel compounds with intricate structures (Ukhin et al., 2011).

Antioxidant and Biological Properties

Antioxidant and Radical Scavenging Activity Phenolic compounds like gallic acid exhibit significant antioxidant and radical scavenging activities, which are enhanced by the number and position of hydroxyl groups on the aromatic ring. This property is crucial in mitigating oxidative stress and potentially preventing diseases related to oxidative damage (Sroka & Cisowski, 2003).

Derivative Studies and Antioxidant Potency Derivatives of gallic acid, such as 3,4,5-trihydroxycyclohexyl methanol, exhibit varying levels of antioxidant activity, implying that structural modifications can influence the compound's biological properties. This suggests a potential pathway for designing compounds with enhanced therapeutic effects (Oladimeji et al., 2020).

Molecular Interactions and Stability

Molecular Conformation in Different Environments The conformational study of 2,4,6-trihydroxybenzoic acid indicates strong intramolecular hydrogen bonding, with the molecule's behavior and stability being influenced by its environment, whether in vacuo or in water. This study highlights the importance of understanding molecular interactions for potential applications in drug design and other fields (Mammino & Kabanda, 2010).

properties

CAS RN

66421-47-4

Product Name

2-[[1,14,15,18,19,20,34,35,39,39-Decahydroxy-2,5,10,23,31-pentaoxo-28-(3,4,5-trihydroxybenzoyl)oxy-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-13-yl]oxy]-3,4,5-trihydroxybenzoic acid

Molecular Formula

C48H32O32

Molecular Weight

1120.7 g/mol

IUPAC Name

2-[[1,14,15,18,19,20,34,35,39,39-decahydroxy-2,5,10,23,31-pentaoxo-28-(3,4,5-trihydroxybenzoyl)oxy-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-13-yl]oxy]-3,4,5-trihydroxybenzoic acid

InChI

InChI=1S/C48H32O32/c49-15-1-9(2-16(50)27(15)55)41(65)79-46-39-38-36(76-45(69)13-7-22(54)48(72)47(70,71)26(13)25-11(43(67)78-39)4-19(53)30(58)37(25)80-48)21(75-46)8-73-42(66)10-3-17(51)28(56)32(60)23(10)24-12(44(68)77-38)6-20(31(59)33(24)61)74-35-14(40(63)64)5-18(52)29(57)34(35)62/h1-7,21,26,36,38-39,46,49-53,55-62,70-72H,8H2,(H,63,64)

InChI Key

MWPRJJBXNINUTQ-UHFFFAOYSA-N

SMILES

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)OC1=C(C(=C(C=C1C(=O)O)O)O)O

Canonical SMILES

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)OC1=C(C(=C(C=C1C(=O)O)O)O)O

Origin of Product

United States

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